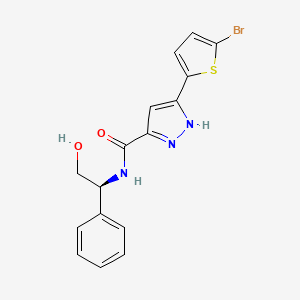

3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(5-Bromothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide est un composé organique synthétique qui a suscité l'attention de la recherche scientifique en raison de ses applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé est caractérisé par sa structure unique, qui comprend une portion de bromothiophène, un groupe hydroxyphényléthyle et un noyau de pyrazole carboxamide.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(5-Bromothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide implique généralement plusieurs étapes, en commençant par la préparation du dérivé de bromothiophène. Le bromothiophène peut être synthétisé par bromation du thiophène en utilisant du brome ou du N-bromosuccinimide (NBS) dans des conditions contrôlées. L'étape suivante implique la formation du cycle pyrazole, qui peut être réalisée par la réaction de l'hydrazine avec une β-dicétone ou un composé carbonylé α,β-insaturé approprié. La dernière étape implique le couplage des intermédiaires de bromothiophène et de pyrazole avec l'hydroxyphényléthylamine dans des conditions de formation de liaison amide, généralement en utilisant des réactifs de couplage tels que EDCI ou DCC.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement, la pureté et la rentabilité. Cela peut impliquer l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(5-Bromothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en un groupe carbonyle en utilisant des oxydants tels que PCC ou le réactif de Jones.

Réduction : La portion de bromothiophène peut être réduite en un dérivé de thiophène en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium (LAH).

Substitution : L'atome de brome dans le bromothiophène peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.

Réactifs et conditions communes

Oxydation : PCC, réactif de Jones

Réduction : Hydrure de lithium et d'aluminium (LAH)

Substitution : Nucléophiles (amines, thiols), réactions de couplage croisé catalysées par le palladium

Principaux produits

Oxydation : Formation d'un dérivé carbonylé

Réduction : Formation d'un dérivé de thiophène

Substitution : Formation de dérivés de thiophène substitués

Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules et de matériaux plus complexes.

Biologie : Étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.

Mécanisme d'action

Le mécanisme d'action du 3-(5-Bromothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. En recherche sur le cancer, il a été constaté qu'il inhibait l'expression de protéines clés impliquées dans la migration et la croissance des cellules tumorales, telles que FAT1 . Cette inhibition conduit à la suppression des voies de signalisation en aval qui favorisent la progression tumorale, exerçant ainsi ses effets anticancéreux.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Mécanisme D'action

The mechanism of action of 3-(5-Bromothiophen-2-YL)-N-(2-hydroxy-1-phenylethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to inhibit the expression of key proteins involved in tumor cell migration and growth, such as FAT1 . This inhibition leads to the suppression of downstream signaling pathways that promote tumor progression, thereby exerting its anti-cancer effects.

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-(5-Chlorothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide

- 3-(5-Méthylthiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide

- 3-(5-Fluorothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide

Unicité

L'unicité du 3-(5-Bromothiophène-2-YL)-N-(2-hydroxy-1-phényléthyl)-1H-pyrazole-5-carboxamide réside dans sa portion de bromothiophène, qui confère des propriétés électroniques et stériques distinctes par rapport à ses analogues. Cela peut influencer sa réactivité, son affinité de liaison aux cibles moléculaires et son activité biologique globale, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

Formule moléculaire |

C16H14BrN3O2S |

|---|---|

Poids moléculaire |

392.3 g/mol |

Nom IUPAC |

5-(5-bromothiophen-2-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C16H14BrN3O2S/c17-15-7-6-14(23-15)11-8-12(20-19-11)16(22)18-13(9-21)10-4-2-1-3-5-10/h1-8,13,21H,9H2,(H,18,22)(H,19,20)/t13-/m1/s1 |

Clé InChI |

AXRLNYUMAXUMRE-CYBMUJFWSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[C@@H](CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

SMILES canonique |

C1=CC=C(C=C1)C(CO)NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]amino}benzoate](/img/structure/B11024429.png)

![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11024431.png)

![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)

![Ethyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11024461.png)

![N-{5-[2-(1-cyclohexenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B11024486.png)

![N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B11024498.png)